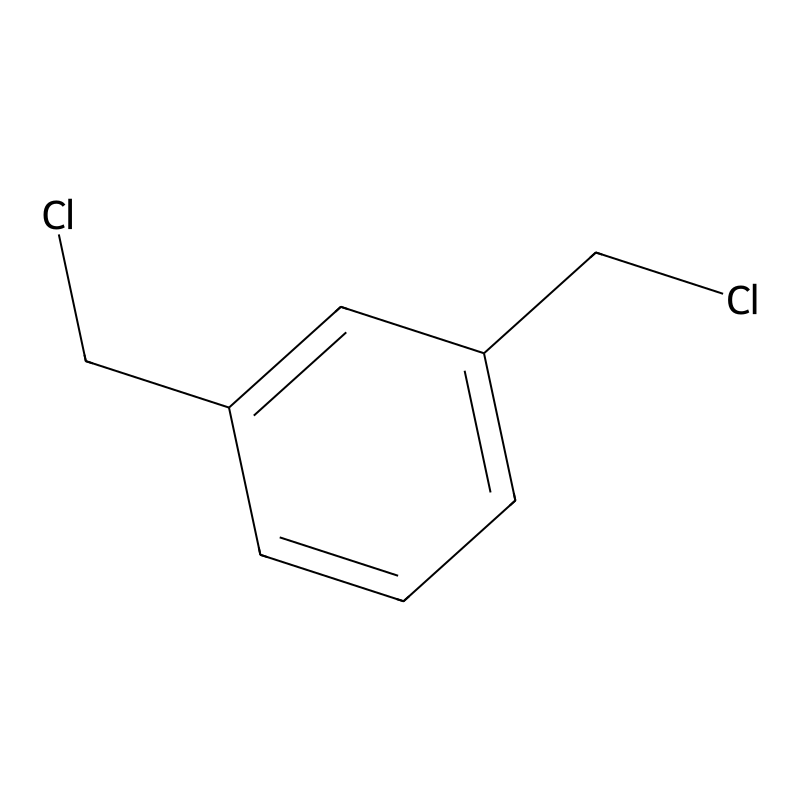1,3-Bis(chloromethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1.3-Bis(chloromethyl)benzene, also known as BCMB or alpha,alpha'-dichloro-m-xylene, is an organic compound with the chemical formula C₈H₈Cl₂. While it has no current commercial applications, BCMB has been explored in scientific research for a specific purpose:
- Cross-linking agent in bioconjugation: Due to the presence of two highly reactive chloromethyl groups, BCMB can act as a cross-linking agent PubChem. This property has been investigated in research for the covalent attachment of biomolecules like proteins and nucleic acids. The cross-linking creates stable conjugates useful in various applications, such as protein immobilization on surfaces for biosensors or drug delivery studies NCBI article: .
1,3-Bis(chloromethyl)benzene, also known as m-Bis(chloromethyl)benzene or m-Dichloroxylene, is an organic compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol. It is characterized by two chloromethyl groups attached to the benzene ring at the 1 and 3 positions. This compound is a colorless liquid at room temperature and has applications in various chemical syntheses, particularly in the pharmaceutical industry .
- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
- Cross-Coupling Reactions: It can undergo coupling reactions with organometallic reagents (e.g., Grignard reagents) to form more complex organic structures.
- Polymerization: The compound can also act as a monomer in polymer synthesis, contributing to the formation of cross-linked networks through chlorine–chlorine interactions .
Research indicates that 1,3-Bis(chloromethyl)benzene exhibits biological activity relevant to pharmaceutical chemistry. It has been noted for its potential use in synthesizing intermediates for various drugs. The compound's structure allows it to form three-dimensional networks through chlorine–chlorine interactions, which may influence its biological properties and interactions with biological macromolecules .
Several synthetic routes exist for producing 1,3-Bis(chloromethyl)benzene:
- Chlorination of m-Xylene: This method involves the direct chlorination of m-xylene using chlorine gas under controlled conditions. The reaction typically requires solvents like tetrafluorohexane and may involve irradiation to enhance yields .
- Electrophilic Aromatic Substitution: Chloromethylation can be achieved through electrophilic aromatic substitution reactions using chloromethyl methyl ether in the presence of Lewis acids.
- Ionic Liquid Catalysis: Recent methods have explored using ionic liquids as catalysts for the chloromethylation process, improving yield and selectivity under milder conditions .
1,3-Bis(chloromethyl)benzene finds applications in various fields:
- Pharmaceutical Intermediates: It serves as a building block for synthesizing numerous pharmaceutical compounds.
- Polymer Chemistry: The compound is utilized in producing cross-linked polymers and resins.
- Chemical Research: It is often used in academic research to study reaction mechanisms and develop new synthetic methodologies .
Studies on 1,3-Bis(chloromethyl)benzene have focused on its interactions with various biological molecules and synthetic pathways. Its ability to form stable complexes with nucleophiles has been explored, revealing insights into its reactivity and potential biological implications. The compound's structural properties facilitate diverse interactions that are critical for drug development and material science .
1,3-Bis(chloromethyl)benzene shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Chloromethyl groups at 1 and 2 positions |
| 1,4-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Chloromethyl groups at 1 and 4 positions |
| m-Dichlorobenzene | C₆H₄Cl₂ | Contains two chlorine atoms at the meta positions |
| p-Dichlorobenzene | C₆H₄Cl₂ | Contains two chlorine atoms at the para positions |
Uniqueness of 1,3-Bis(chloromethyl)benzene
The uniqueness of 1,3-Bis(chloromethyl)benzene lies in its specific arrangement of chloromethyl groups that allows for distinct reactivity patterns compared to its isomers. Its ability to form three-dimensional networks through chlorine interactions sets it apart from other dichlorobenzenes, making it particularly useful in polymer chemistry and drug synthesis .
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (95.56%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (11.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (11.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Environmental Hazard








